

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

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Compound of Interest

Compound Name: *5-Fluoro-2-methoxypyridine-3-boronic acid*

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][3] When combined with the pyridine scaffold, a privileged structure ubiquitous in pharmaceuticals, the resulting fluorinated pyridines are highly sought-after building blocks.[4]

5-Fluoro-2-methoxypyridine-3-boronic acid is an organoboron compound that perfectly embodies this design philosophy. It merges three critical pharmacophoric elements:

- A Pyridine Core: An electron-deficient aromatic ring frequently involved in crucial drug-receptor interactions.
- A Fluorine Substituent: Enhances metabolic stability and can modulate the basicity of the pyridine nitrogen, influencing pharmacokinetic profiles.[2][5]
- A Methoxy Group: A potential hydrogen bond acceptor that can fine-tune electronic properties and solubility.[5]
- A Boronic Acid Group: A versatile functional handle, primarily enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6]

This guide provides a comprehensive technical overview of **5-Fluoro-2-methoxypyridine-3-boronic acid**, its structural analogs, and its application as a key intermediate in the synthesis of complex molecules for drug discovery and materials science.

Core Compound Profile: 5-Fluoro-2-methoxypyridine-3-boronic acid

This reagent is a cornerstone for introducing the 5-fluoro-2-methoxypyridin-3-yl moiety into target molecules. Its utility is rooted in its specific structural and chemical properties.

Physicochemical and Identification Data

Accurate identification is critical for reproducibility in research and development. The key identifiers and properties of the title compound are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BFNO ₃	[5]
Average Mass	170.936 Da	[5]
Monoisotopic Mass	171.050302 Da	[5]
CAS Registry Number	957120-32-0	[5]
Appearance	White to off-white crystalline powder	[7]
Storage Conditions	Store at 2 - 8 °C	[7]

A more stable, alternative form often used in synthesis is its pinacol ester, **5-Fluoro-2-methoxypyridine-3-boronic acid** pinacol ester (CAS: 1083168-95-9), which offers improved stability and solubility in organic solvents.[5]

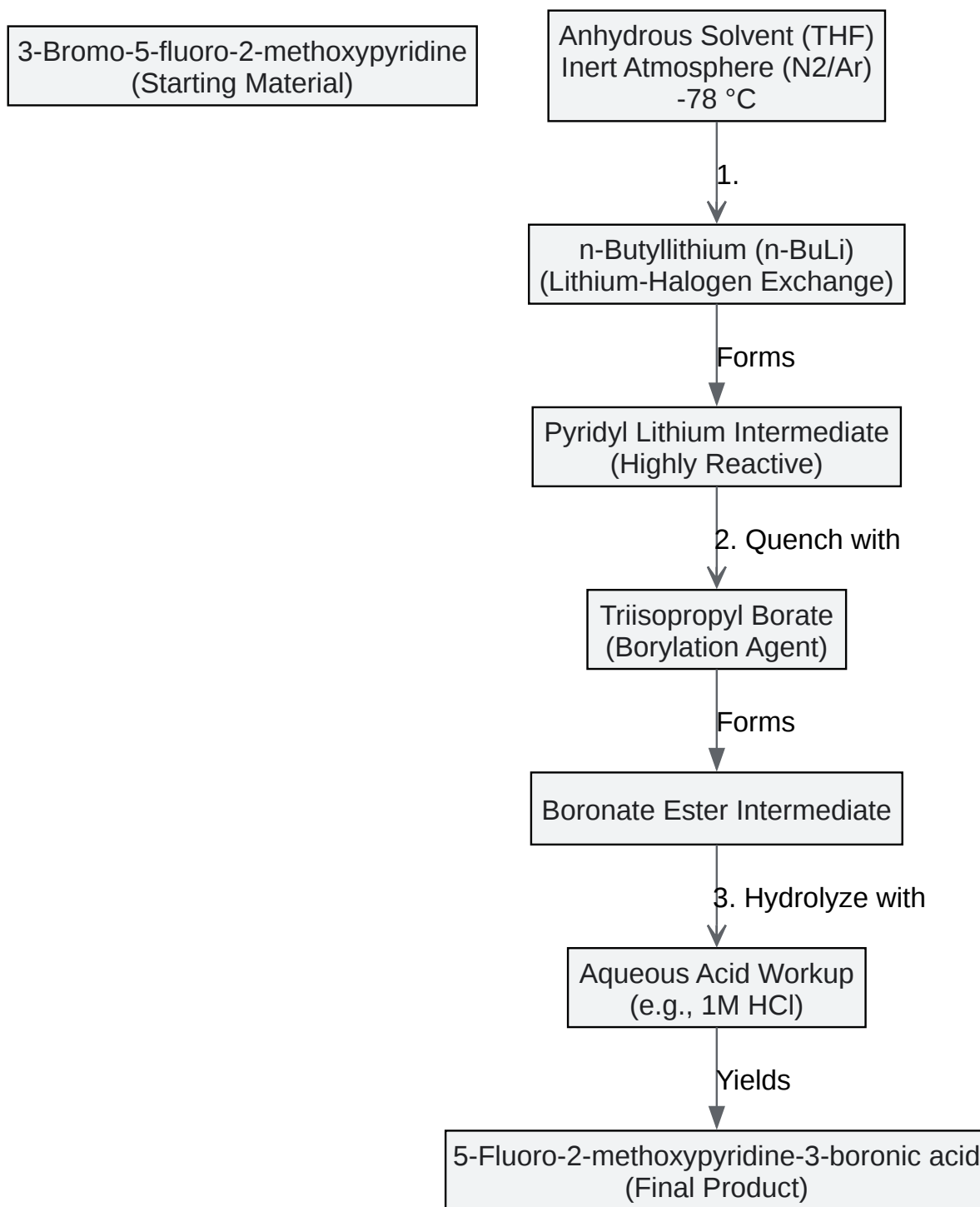
Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate. A common and effective method is the lithium-halogen exchange

of a corresponding halo-pyridine precursor at low temperatures, followed by quenching with a borate ester.

General Synthetic Workflow

The logical pathway for synthesizing pyridyl boronic acids like **5-fluoro-2-methoxypyridine-3-boronic acid** is outlined below. This process relies on precise control of temperature and atmospheric conditions to manage the reactive organolithium intermediate.



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Caption: General workflow for the synthesis of pyridyl boronic acids.

Expert Insights: Causality Behind Experimental Choices

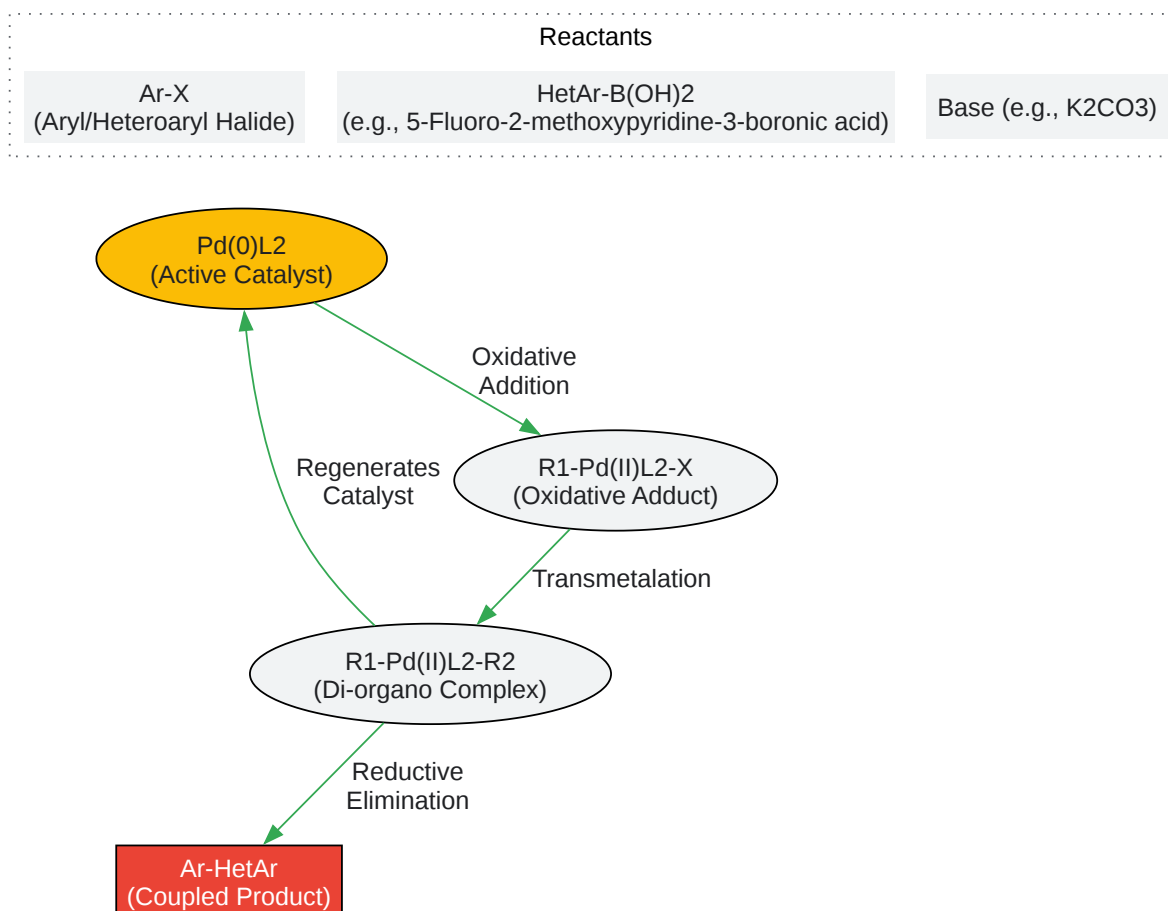
- **Low Temperature (-78 °C):** The lithium-halogen exchange is highly exothermic, and the resulting pyridyl lithium species is unstable at higher temperatures. Maintaining a cryogenic temperature is critical to prevent decomposition and side reactions, such as reaction with the solvent (THF).[8]
- **Anhydrous Conditions:** Organolithium reagents like n-BuLi are extremely strong bases and will be instantly quenched by protic sources, including water. All glassware must be oven-dried, and solvents must be anhydrous to ensure the reaction proceeds.
- **Choice of Borate Ester:** Triisopropyl borate is frequently used due to its reactivity and the fact that the resulting isopropanol and lithium salts are easily removed during the aqueous workup.[8][9]
- **Inert Atmosphere:** The organolithium intermediate is sensitive to oxygen and carbon dioxide in the air. A nitrogen or argon atmosphere is mandatory to prevent oxidative degradation and unwanted side reactions.

Key Reactions and Applications: The Suzuki-Miyaura Cross-Coupling

The primary application of **5-Fluoro-2-methoxypyridine-3-boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl and heteroaryl backbones of countless pharmaceutical agents.[6][10]

Generalized Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for Optimal Coupling

While the Suzuki reaction is robust, its success with heteroaromatic partners, particularly pyridines, can be challenging.^{[11][12]} The Lewis basicity of the pyridine nitrogen can sometimes inhibit the palladium catalyst.^[11] However, the electronic modifications in the title compound (fluoro and methoxy groups) often lead to efficient coupling.

Key Parameters for Optimization:

- **Palladium Catalyst:** Catalysts with bulky, electron-rich phosphine ligands are often effective. Common choices include $\text{Pd}(\text{PPh}_3)_4$ and $\text{Pd}(\text{dppf})\text{Cl}_2$.
- **Base:** An aqueous solution of a mild base like K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 is required to activate the boronic acid for the transmetalation step.
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.^[8]

Structural Analogs and Derivatives in Medicinal Chemistry

The 5-fluoro-2-methoxypyridine core is a versatile scaffold. By modifying the substituents or their positions, researchers can create a library of analogs to probe structure-activity relationships (SAR).

Table of Representative Analogs

Compound Name	CAS Number	Key Structural Difference
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid	856250-60-7	Positional isomer; methoxy group at C6. ^[7] ^[13]
2-Fluoro-5-methylpyridine-3-boronic acid	N/A	Methyl group instead of methoxy at C2. ^[14]
2-Fluoro-3-methoxypyridine-5-boronic acid	1451392-07-6	Positional isomer; boronic acid at C5. ^[15]
5-Fluoro-2-methoxyphenylboronic acid	179897-94-0	Phenyl core instead of pyridine. ^[16]

These analogs serve as crucial tools for medicinal chemists. For example, moving the methoxy group from position 2 to 6 significantly alters the electronic and steric profile of the molecule, which can lead to different binding interactions with a target protein.^[7] Similarly, replacing the methoxy group with a methyl group removes a hydrogen bond acceptor and increases lipophilicity.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of 2-Fluoropyridine-3-boronic acid (Representative)

This procedure for a closely related analog illustrates the key steps and precautions necessary for this class of synthesis.^[8]

Materials:

- 3-Bromo-2-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

- Stir the resulting mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
- Stir the reaction at -78 °C for an additional 2 hours.
- Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight.
- Quench the reaction by carefully adding 1 M HCl. Stir vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude solid by recrystallization or column chromatography to yield the final product.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling **5-fluoro-2-methoxypyridine-3-boronic acid** with an aryl bromide.

Materials:

- **5-Fluoro-2-methoxypyridine-3-boronic acid** (1.2 eq)
- Aryl bromide (1.0 eq)
- Pd(dppf)Cl₂ (3-5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane

- Water

Procedure:

- In a reaction vessel, combine the aryl bromide, **5-fluoro-2-methoxypyridine-3-boronic acid**, Pd(dppf)Cl₂, and K₂CO₃.
- Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
- Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
- Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography.

Conclusion

5-Fluoro-2-methoxypyridine-3-boronic acid stands out as a highly valuable and strategically designed building block for modern organic synthesis and drug discovery. The convergence of a fluorinated pyridine core with the synthetic flexibility of a boronic acid functional group provides chemists with a powerful tool to construct novel molecular architectures. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex bi-heteroaryl compounds, which are often the central scaffolds of innovative therapeutic agents. A thorough understanding of its synthesis, reactivity, and the properties of its structural analogs is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

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